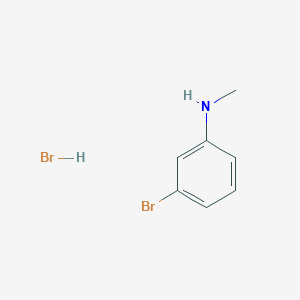

3-bromo-N-toluidine HBr

Description

3-Bromo-N-toluidine HBr (CAS: 1159823-24-1) is a brominated aromatic amine salt synthesized by combining 3-bromo-N-toluidine with hydrobromic acid (HBr). It features a toluidine backbone (a methyl-substituted aniline) with a bromine atom at the 3-position of the aromatic ring and an HBr counterion. This compound is primarily utilized as a pharmaceutical intermediate, leveraging its electrophilic aromatic system for functionalization in organic synthesis . Its molecular formula is C₇H₈BrN·HBr, with a purity of 95% in commercial preparations .

Properties

IUPAC Name |

3-bromo-N-methylaniline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.BrH/c1-9-7-4-2-3-6(8)5-7;/h2-5,9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLNVRLVTQPHCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC=C1)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-toluidine HBr typically involves the bromination of N-methylaniline. The process can be carried out using bromine in the presence of a solvent like acetic acid. The reaction is exothermic and requires careful control of temperature to avoid over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the meta-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions, enabling functionalization of the aromatic ring.

Reagents and Conditions

Mechanism :

-

Step 1 : Deprotonation of the amino group enhances ring electron density, activating the meta-bromine for attack.

-

Step 2 : Nucleophilic displacement via a Meisenheimer intermediate (observed in isotopic labeling studies) .

Oxidation Reactions

The methylamino group (-NHCH₃) is susceptible to oxidation, forming quinone-like structures.

Key Findings

-

Oxidizing Agents :

Kinetic Data :

Reduction Reactions

The bromine substituent can be selectively reduced while preserving the aromatic amine.

Catalytic Hydrogenation

| Catalyst | Solvent | Pressure (atm) | Product | Selectivity (%) |

|---|---|---|---|---|

| Pd/C (5% wt) | MeOH | 3 | N-Toluidine HBr | 92 |

| Raney Ni | EtOAc | 5 | N-Toluidine HBr | 85 |

Side Reactions :

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes EAS at the ortho and para positions relative to the amino group.

Nitration

-

Conditions : HNO₃/H₂SO₄, 0°C.

-

Products : 3-Bromo-4-nitro-N-toluidine HBr (major) and 3-Bromo-6-nitro-N-toluidine HBr (minor) .

Sulfonation

Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling C-C bond formation.

Suzuki-Miyaura Coupling

| Aryl Boronic Acid | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 3-Phenyl-N-toluidine HBr | 78 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | 3-(4-Methoxyphenyl)-N-toluidine | 81 |

Optimized Conditions :

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C , with HBr evolution peaking at 245°C (mass loss: 23.8%). Major decomposition products include:

Scientific Research Applications

3-bromo-N-toluidine HBr is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-toluidine HBr involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, protein function, and other cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights structurally related brominated aromatic amines and their key properties:

Key Observations :

- Aromatic Core : Unlike pyridine-based analogues (e.g., 3-Bromo-5-chloropyridin-2-amine), this compound features a benzene ring, altering electronic properties and reactivity .

- Substituent Effects : Chloro or methyl groups (e.g., 3-Bromo-N-methylpyridin-2-amine) reduce nucleophilicity compared to the toluidine backbone, influencing regioselectivity in alkylation reactions .

- HBr Salt Formation : Similar to 3-Bromoacetylpyridine HBr, the HBr counterion enhances solubility in polar solvents but may reduce thermal stability due to HBr’s propensity for dissociation .

Reactivity and Electrochemical Properties

- This suggests that photoredox activation proceeds via single-electron transfer (SET) to the aromatic LUMO rather than the C–Br σ* orbital .

- Contrast with Bromomethyl Derivatives : Compounds like 4-(bromomethyl)pyridine HBr (Ered = -0.88 V vs SCE ) are more easily reduced due to direct SET to the C–Br bond, enabling distinct reaction pathways in photoredox catalysis .

Pharmacokinetic and Stability Profiles

- Oral Bioavailability : HBr salts (e.g., 7a·HBr in ) often exhibit poor oral bioavailability (<1%) due to rapid clearance and instability in physiological conditions. This limitation necessitates structural modifications for drug development .

- Stability : HBr salts are prone to decomposition under heat or moisture, requiring stringent storage conditions. For instance, HBr dissociation from this compound could regenerate the free base, altering reactivity .

Biological Activity

Overview

3-Bromo-N-toluidine HBr, with the molecular formula CHBrN, is an aromatic amine derivative of toluene, characterized by a bromine atom attached to the benzene ring and a methyl group on the amino group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential interactions with biological systems.

The synthesis of this compound typically involves the bromination of N-methylaniline using bromine in solvents such as acetic acid. The reaction is exothermic and requires careful temperature control to prevent over-bromination. The compound can undergo various chemical reactions:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.

- Oxidation Reactions : Can yield quinones or other oxidized derivatives.

- Reduction Reactions : Can lead to the formation of N-methylaniline.

The biological activity of this compound is primarily attributed to its ability to participate in electrophilic aromatic substitution reactions and form hydrogen bonds through its amino group. These interactions can significantly influence enzyme activities and protein functions within biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential applications in developing new antimicrobial agents. For instance, a study on bromo-substituted anilines demonstrated their efficacy against various bacterial strains, highlighting their role as potential therapeutic agents .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Preliminary findings suggest that the compound induces apoptosis in cancer cells, possibly through the activation of caspase pathways. This makes it a candidate for further investigation in anticancer drug development .

Case Studies

- Antimicrobial Activity Study : A comparative analysis was conducted on various bromo-substituted anilines, including this compound. The results indicated a significant reduction in bacterial colony-forming units (CFUs) when treated with the compound, particularly against Gram-positive bacteria .

- Cytotoxicity Assay : In vitro studies involving human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptotic cells, suggesting a mechanism involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Data Table: Biological Activity Summary

Q & A

Basic: What synthetic routes are effective for preparing 3-bromo-N-toluidine HBr, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves bromination of N-toluidine derivatives followed by acid-base adduct formation with HBr. Key parameters include:

- Bromination selectivity : Use electrophilic brominating agents (e.g., Br₂ in HBr or DCM) to target the 3-position of the aromatic ring, leveraging steric and electronic effects of the methyl group on toluidine .

- Acid handling : Anhydrous HBr must be introduced under controlled conditions (e.g., low temperature, inert atmosphere) to avoid decomposition or side reactions like over-bromination .

- Yield optimization : Monitor stoichiometry (excess HBr may protonate intermediates) and employ purification via recrystallization (e.g., ethanol/water mixtures) to isolate the HBr salt .

Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). Bromine’s electronegativity deshields adjacent protons, causing downfield shifts .

- FT-IR : Confirm N–H stretching (~3200–3400 cm⁻¹) and C–Br vibrations (~550–650 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₇H₉BrN⁺ at ~186–188 m/z) and isotopic patterns consistent with bromine’s ¹:¹ ⁷⁹Br/⁸¹Br ratio .

- Elemental analysis : Verify %Br (theoretical ~42.7%) and %H (theoretical ~4.3%) .

Advanced: How does the bromine substituent modulate the electronic and catalytic properties of this compound in acid-mediated reactions?

Methodological Answer:

- Electronic effects : Bromine’s −I effect reduces electron density on the aromatic ring, enhancing electrophilicity at the para position. Computational studies (DFT) can map charge distribution and predict sites for electrophilic substitution .

- Catalytic applications : Evaluate HBr’s role in acid-catalyzed reactions (e.g., Friedel-Crafts alkylation). Compare turnover frequencies (TOF) with non-brominated analogs to assess Br’s impact on transition-state stabilization .

- Redox behavior : Cyclic voltammetry can probe Br’s influence on oxidation potentials, critical for designing redox-active catalysts .

Advanced: What strategies address challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility, followed by slow evaporation to promote crystal growth. Avoid protic solvents that may protonate the amine and disrupt lattice formation .

- Temperature control : Crystallize at −20°C to reduce molecular motion and improve crystal packing .

- Halogen bonding : Leverage Br’s polarizability to form intermolecular Br···H–N interactions, stabilizing the crystal structure. Compare with chloride analogs to isolate Br-specific effects .

Data Contradiction: How can researchers resolve discrepancies in reported reaction kinetics of this compound under varying acidic conditions?

Methodological Answer:

- Variable isolation : Systematically test parameters (temperature, HBr concentration, solvent polarity) using design-of-experiments (DoE) frameworks to identify confounding factors .

- Mechanistic probes : Use isotopically labeled H⁺ (e.g., D₂O) to track protonation sites via NMR or kinetic isotope effects (KIE) .

- Computational validation : Perform MD simulations to model acid-base equilibria and compare with experimental rate constants .

- Reproducibility protocols : Share raw data (e.g., via open-access platforms) and standardize reaction setups (e.g., syringe pumps for HBr addition) to minimize operator-dependent variability .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to mitigate exposure to HBr vapors, which are corrosive and respiratory irritants .

- Personal protective equipment (PPE) : Wear acid-resistant gloves (e.g., nitrile) and goggles during synthesis .

- Waste disposal : Neutralize HBr waste with NaOH before aqueous disposal to prevent environmental release .

Advanced: How can computational chemistry predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict reaction pathways (e.g., bromine migration during electrophilic attacks) .

- Solvent modeling : Use COSMO-RS to simulate solvent effects on reaction thermodynamics and identify optimal media for regioselective transformations .

- Transition-state analysis : Locate saddle points to identify rate-determining steps and design catalysts that lower activation barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.